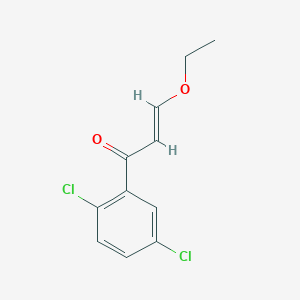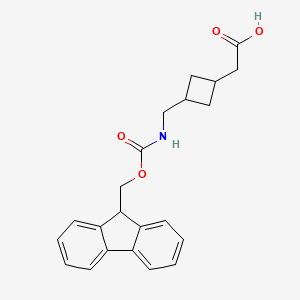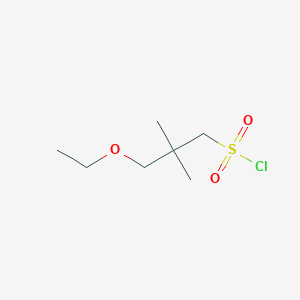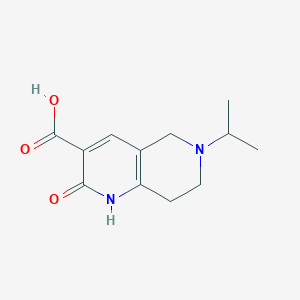
6,7-Dichloronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloronaphthalen-1-ol is a chemical compound with the molecular formula C10H6Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloronaphthalen-1-ol typically involves the chlorination of naphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th and 7th positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dichloronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding naphthalen-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of naphthalen-1-ol.
Substitution: Formation of various substituted naphthalen-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloronaphthalen-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dichloronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
6-Chloronaphthalen-1-ol: Contains only one chlorine atom at the 6th position.
7-Chloronaphthalen-1-ol: Contains only one chlorine atom at the 7th position.
Naphthalen-1-ol: Lacks chlorine atoms but has a similar hydroxyl group.
Uniqueness: 6,7-Dichloronaphthalen-1-ol is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts.
Eigenschaften
Molekularformel |
C10H6Cl2O |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
6,7-dichloronaphthalen-1-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H |
InChI-Schlüssel |
HNCOLTQKFTVPCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


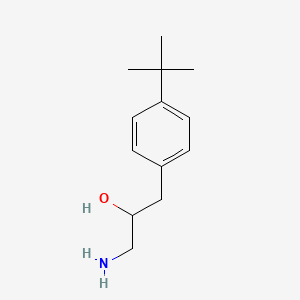
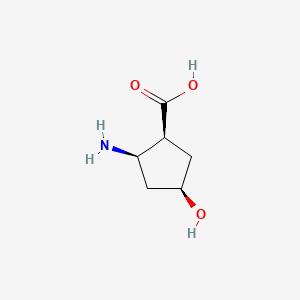
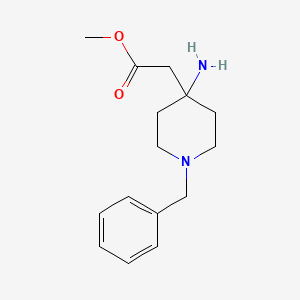
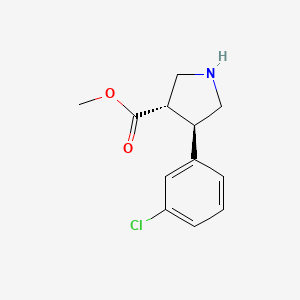
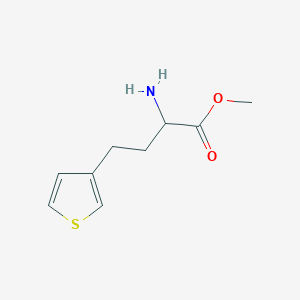

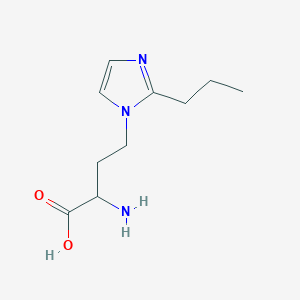
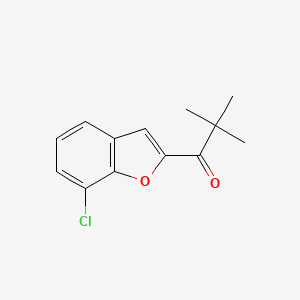
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
